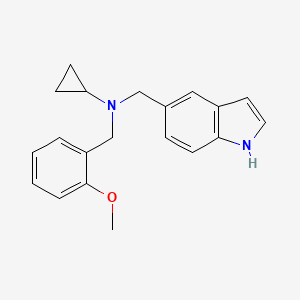
N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide, also known as HOCPCA, is a compound that has been studied extensively for its potential therapeutic applications. HOCPCA is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it may act through the modulation of the endocannabinoid system. The endocannabinoid system plays a key role in pain management, inflammation, and cancer, and N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been shown to interact with the system in several ways. One study found that N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide increased the levels of endocannabinoids in the brain, which may contribute to its analgesic effects. Another study found that N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide inhibited the activity of an enzyme that breaks down endocannabinoids, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anti-cancer effects, N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to have neuroprotective effects and may be effective in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is that it is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is that it has low water solubility, which may make it difficult to administer in certain experimental settings. It also has limited bioavailability, which may impact its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide that may have improved therapeutic properties. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide in vivo, which may help to optimize its dosing and administration. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide and its potential therapeutic applications in a variety of disease states.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves the condensation of 4-hydroxy-3-methoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield the final product, N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. This synthesis method has been used successfully in several studies and has been shown to produce N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and cancer treatment. In pain management, N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects in animal models, and several studies have suggested that it may be effective in treating chronic pain. Inflammation is another area where N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been studied, and it has been shown to have anti-inflammatory effects in animal models of inflammation. In cancer treatment, N-(4-hydroxy-3-methoxybenzyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer and prostate cancer cells.
Propriétés
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-3-5-15(6-4-14)12-23-13-17(10-20(23)25)21(26)22-11-16-7-8-18(24)19(9-16)27-2/h3-9,17,24H,10-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVLYITQNMZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)

![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)
![1-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}imidazolidin-2-one](/img/structure/B5904871.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)


![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)



![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-methylpropanamide](/img/structure/B5904934.png)